1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime
Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclopalladation and Complex Formation
7-Methoxy-1-tetralone Oxime has been utilized in the formation of cyclopalladated complexes. These complexes are formed in reactions with methanolic Li2[PdCl4]–Na[O2CMe] solutions containing 1-tetralone oxime and its derivatives. The study highlights the specificity of the reaction, depending on the substituents attached to the 7-methoxy group (Nielson, 1981).
Synthesis of Inhibitors
Research includes the synthesis of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene, including 7-methoxy-1-tetralone oxime derivatives, as inhibitors of 17α‐hydroxylase‐C17,20‐lyase. This enzyme is significant in the production of sex steroids, making these compounds relevant in biological studies (Zhuang & Hartmann, 1998).
Synthesis of Biologically Relevant Molecules
7-Methoxy-1-tetralone Oxime and its variants are used as intermediates in synthesizing biologically significant molecules. An example is the synthesis of 5-hydroxy-6-methoxy-1-tetralone and the 7-hydroxy regioisomer. These methods contribute to the development of compounds for potential medicinal and pharmaceutical applications (Ghatak, Dorsey, Garner, & Pinney, 2003).
Anti-Cancer Properties
A study in 2020 explored the anti-cancer effects of 7-methoxy-1-tetralone, particularly in hepatocellular carcinoma (HCC) cells. The research demonstrated its potential in suppressing cell proliferation and migration, and inducing apoptosis in HCC cells, highlighting its therapeutic promise (Wen, Cai, Chen, Fu, Chai, Zhang, & Zhang, 2020).
Analytical Determination
A high-performance liquid chromatography method was established to determine 7-methoxy-1-tetralone, showcasing its importance in analytical chemistry for quality control and compound identification purposes (Jian-yun, 2011).
Novel Synthesis Applications
The compound is used in novel synthesis pathways for creating various derivatives and analogs. These synthetic routes contribute to the exploration of new chemical entities with potential pharmaceutical significance (Vella et al., 2006).
Properties
IUPAC Name |
(NE)-N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTUAOKEKZVEPG-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NO)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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